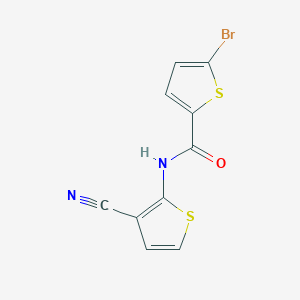

5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

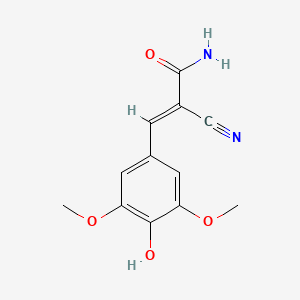

“5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of this compound involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by TiCl4 .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound is a derivative of thiophene, which is a five-membered ring containing one sulfur atom . The compound also contains a cyano group and a carboxamide group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and Suzuki cross-coupling . Condensation reactions are a type of chemical reaction in which two molecules combine to form a larger molecule, usually with the elimination of a small molecule such as water . Suzuki cross-coupling is a type of chemical reaction where a carbon-carbon bond is formed from a carbon-boron compound and a halide, using a palladium catalyst .

Scientific Research Applications

Photostabilization of Poly(vinyl chloride)

5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide derivatives have been investigated for their potential to reduce photodegradation in poly(vinyl chloride) (PVC) films. Studies show that these thiophene derivatives can significantly enhance the photostability of PVC, potentially by absorbing UV radiation and dissipating energy as heat (Balakit et al., 2015).

Nonlinear Optical Properties

Derivatives of this compound have been synthesized and examined for their nonlinear optical (NLO) properties. Computational applications and DFT calculations revealed that these compounds exhibit significant non-linear optical responses, making them potentially useful in the field of optoelectronics (Kanwal et al., 2022).

Suzuki Cross-Coupling Reactions

The role of this compound in facilitating Suzuki cross-coupling reactions has been explored. These reactions are crucial for creating complex organic compounds, and the use of such thiophene derivatives can enhance the efficiency and yield of these reactions (Ahmad et al., 2021).

Antibacterial and Antipathogenic Activity

Thiophene derivatives, including those related to this compound, have been studied for their potential antibacterial and antipathogenic activities. These studies indicate that such compounds could be promising in the development of new antimicrobial agents (Limban et al., 2011).

Electronic and Photophysical Properties

The electronic and photophysical properties of this compound derivatives have been analyzed to understand their potential application in various fields, including materials science and photovoltaics. These studies contribute to a deeper understanding of the structural and electronic properties of thiophene derivatives (Kim et al., 2006).

properties

IUPAC Name |

5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2OS2/c11-8-2-1-7(16-8)9(14)13-10-6(5-12)3-4-15-10/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQGJSVROHODCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2768678.png)

![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2768679.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2768681.png)

![5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2768683.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide](/img/structure/B2768695.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride](/img/structure/B2768698.png)

![O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate](/img/structure/B2768700.png)